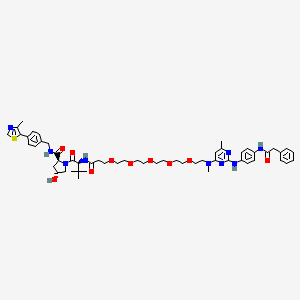

![molecular formula C62H76N6O14 B10856682 (1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate](/img/structure/B10856682.png)

(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

YT47R est une chimère de ciblage de la protéolyse expérimentale (PROTAC) qui cible la protéine 12 liant la FK506 (FKBP12) au composant de liaison du substrat de la ligase E3 DCAF1. Ce composé est conçu pour médiater la dégradation sélective de la protéine FKBP12 dans des modèles in vitro, confirmant DCAF1 comme un composant de ligase E3 nouveau et cachable pour les applications de dégradation ciblée des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de YT47R implique plusieurs étapes, y compris la formation d'un ligand sélectif qui se lie à la cystéine réactive C1113 dans le domaine de répétition WD40 de DCAF1. La voie de synthèse implique généralement les étapes suivantes :

Formation de la fraction de ligand SLF : Cette étape implique la synthèse du ligand SLF, qui est crucial pour cibler FKBP12.

Couplage avec le ligand de la ligase E3 : Le ligand SLF est ensuite couplé à un ligand sélectif qui se lie à DCAF1.

Assemblage final : L'étape finale implique l'assemblage de la molécule PROTAC complète, en veillant à ce que la stéréochimie et les groupes fonctionnels corrects soient en place.

Méthodes de production industrielle

La production industrielle de YT47R impliquerait probablement une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus devrait garantir un rendement élevé et une pureté élevée, avec des mesures strictes de contrôle de la qualité pour vérifier l'intégrité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

YT47R subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent facilitée par des agents oxydants.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Nucléophiles et électrophiles : Les nucléophiles courants comprennent les ions hydroxyde et les amines, tandis que les électrophiles courants comprennent les halogénoalcanes et les chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des cétones ou des acides carboxyliques, tandis que les réactions de réduction peuvent produire des alcools ou des amines .

Applications de recherche scientifique

YT47R a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les voies de dégradation des protéines et développer de nouvelles méthodes de synthèse.

Biologie : Employé dans des études cellulaires pour étudier le rôle de FKBP12 et de DCAF1 dans divers processus biologiques.

Médecine : Applications thérapeutiques potentielles dans le ciblage de protéines spécifiques pour la dégradation, offrant une nouvelle approche du développement de médicaments.

Mécanisme d'action

YT47R exerce ses effets en médiant la dégradation sélective de la protéine FKBP12. Le composé cible FKBP12 via une fraction de ligand SLF et se lie au composant de liaison du substrat de la ligase E3 DCAF1 via un ligand sélectif qui se lie à la cystéine réactive C1113 dans le domaine de répétition WD40 de DCAF1. Cette interaction favorise l'ubiquitination et la dégradation protéasomale subséquente de FKBP12, éliminant efficacement la protéine de la cellule .

Applications De Recherche Scientifique

YT47R has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation pathways and developing new synthetic methods.

Biology: Employed in cellular studies to investigate the role of FKBP12 and DCAF1 in various biological processes.

Medicine: Potential therapeutic applications in targeting specific proteins for degradation, offering a novel approach to drug development.

Mécanisme D'action

YT47R exerts its effects by mediating the selective degradation of the FKBP12 protein. The compound targets FKBP12 via an SLF ligand moiety and binds to the E3 ligase substrate binding component DCAF1 via a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. This interaction promotes the ubiquitination and subsequent proteasomal degradation of FKBP12, effectively removing the protein from the cell .

Comparaison Avec Des Composés Similaires

Composés similaires

ARD-69 : Une autre PROTAC qui cible différentes protéines pour la dégradation.

dBET6 : Une PROTAC qui cible les protéines contenant des domaines bromodomaines pour la dégradation.

BI-3802 : Une colle moléculaire qui favorise la dégradation de protéines spécifiques.

Unicité de YT47R

YT47R est unique dans sa capacité à cibler spécifiquement FKBP12 et son utilisation d'un ligand sélectif qui se lie à la cystéine réactive C1113 dans le domaine de répétition WD40 de DCAF1. Cette spécificité et cette sélectivité font de YT47R un outil précieux pour étudier les voies de dégradation des protéines et développer des thérapies ciblées .

Propriétés

Formule moléculaire |

C62H76N6O14 |

|---|---|

Poids moléculaire |

1129.3 g/mol |

Nom IUPAC |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[[4-[(2R,3S)-1-(1-hydroxyprop-2-enyl)-2-(quinolin-8-ylcarbamoyl)azetidin-3-yl]benzoyl]amino]ethoxy]ethoxymethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |

InChI |

InChI=1S/C62H76N6O14/c1-7-54(70)68-38-47(56(68)59(73)66-48-18-12-14-43-16-13-28-64-55(43)48)42-22-24-44(25-23-42)58(72)65-30-32-78-34-35-80-40-79-33-29-63-53(69)39-81-46-17-11-15-45(37-46)50(26-20-41-21-27-51(76-5)52(36-41)77-6)82-61(75)49-19-9-10-31-67(49)60(74)57(71)62(3,4)8-2/h7,11-18,21-25,27-28,36-37,47,49-50,54,56,70H,1,8-10,19-20,26,29-35,38-40H2,2-6H3,(H,63,69)(H,65,72)(H,66,73)/t47-,49+,50-,54?,56-/m1/s1 |

Clé InChI |

VZENWBGKIMOEQI-GIBQHNRWSA-N |

SMILES isomérique |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)[C@H]5CN([C@H]5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O |

SMILES canonique |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)C5CN(C5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)

![(1R,2R,5S)-3-[2-(4-bromo-2-chlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856624.png)

![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)

![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

![5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)

![2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)pyridin-2-yl]acetamide](/img/structure/B10856658.png)

![(1R,2R,5S)-3-[2-(3,4-dimethoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856661.png)

![2-amino-4-[4-[C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B10856664.png)

![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-pyrazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856677.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10856685.png)